7-Deoxypaclitaxel

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

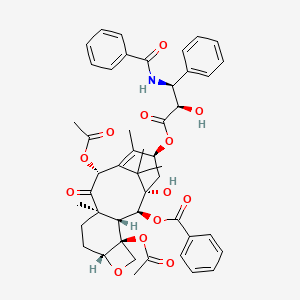

7-Deoxypaclitaxel, also known as this compound, is a useful research compound. Its molecular formula is C47H51NO13 and its molecular weight is 837.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis of 7-Deoxypaclitaxel

This compound is synthesized through various methods that modify the structure of paclitaxel. One notable approach involves the semisynthesis of this compound analogs from Taxine B, a compound derived from Taxus baccata. This process has led to the creation of several derivatives that retain significant cytotoxic properties while potentially improving pharmacokinetic profiles and reducing side effects associated with paclitaxel.

Cytotoxicity : Research indicates that this compound exhibits cytotoxicity comparable to that of paclitaxel against various cancer cell lines. For instance, studies have shown that it effectively promotes tubulin assembly into microtubules, a mechanism crucial for its anticancer activity. In vitro assays demonstrated that this compound has similar interactions with P-glycoprotein, a protein associated with drug resistance in cancer cells, making it a candidate for further investigation in resistant cancer types .

Case Study : A study evaluated the cytotoxic effects of this compound on NCI/ADR-RES cells, a model for multidrug-resistant cancer. The results indicated that this compound maintained significant cytotoxicity, suggesting its potential as an alternative treatment for resistant cancers .

Therapeutic Applications

This compound is being explored for various therapeutic applications:

- Breast Cancer : Clinical trials are investigating its efficacy in treating breast cancer, particularly in cases where patients exhibit resistance to standard therapies.

- Ovarian Cancer : Similar to breast cancer, this compound is being assessed for its potential benefits in ovarian cancer treatment protocols.

- Non-Small Cell Lung Cancer : Preliminary studies suggest that this compound may also be effective against non-small cell lung cancer, providing another avenue for treatment options .

Comparative Data Table

The following table summarizes the cytotoxic effects and therapeutic potentials of this compound compared to paclitaxel:

| Compound | Cytotoxicity (IC50) | Mechanism of Action | Potential Applications |

|---|---|---|---|

| Paclitaxel | Varies by cell line | Promotes microtubule assembly | Breast, ovarian, lung cancers |

| This compound | Comparable to Paclitaxel | Similar tubulin interaction | Resistant breast and ovarian cancers |

Propiedades

Fórmula molecular |

C47H51NO13 |

|---|---|

Peso molecular |

837.9 g/mol |

Nombre IUPAC |

[(1S,2S,3R,4S,7R,10R,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C47H51NO13/c1-26-32(59-43(55)36(51)35(29-16-10-7-11-17-29)48-41(53)30-18-12-8-13-19-30)24-47(56)40(60-42(54)31-20-14-9-15-21-31)38-45(6,23-22-33-46(38,25-57-33)61-28(3)50)39(52)37(58-27(2)49)34(26)44(47,4)5/h7-21,32-33,35-38,40,51,56H,22-25H2,1-6H3,(H,48,53)/t32-,33+,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1 |

Clave InChI |

KNDOYLWKJXBKBV-ABSZOUAASA-N |

SMILES isomérico |

CC1=C2[C@H](C(=O)[C@@]3(CC[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)C)OC(=O)C |

SMILES canónico |

CC1=C2C(C(=O)C3(CCC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)C)OC(=O)C |

Sinónimos |

7-deoxypaclitaxel |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.